

Technical Guide: Binding Affinity and Characterization of PROTAC EGFR Degradar 11

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Compound of Interest

Compound Name: PROTAC EGFR degrader 11

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Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **PROTAC EGFR degrader 11**, also known as Compound B71, with a specific focus on its binding affinity to the Cereblon (CRBN)-DDB1 E3 ubiquitin ligase complex. This document details the mechanism of action, quantitative binding and degradation data, relevant signaling pathways, and comprehensive experimental protocols for its characterization.

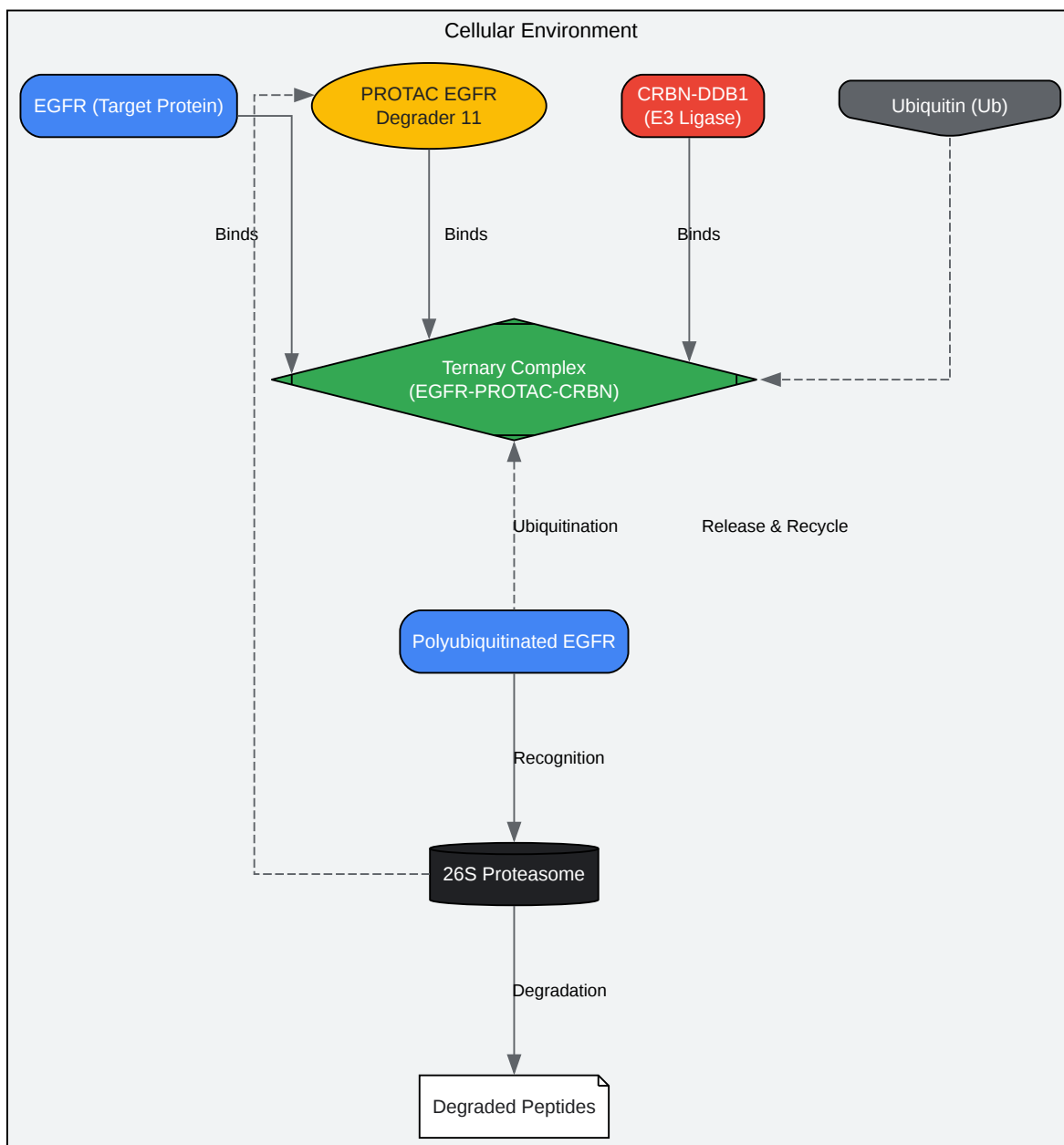
Introduction to PROTAC EGFR Degradar 11

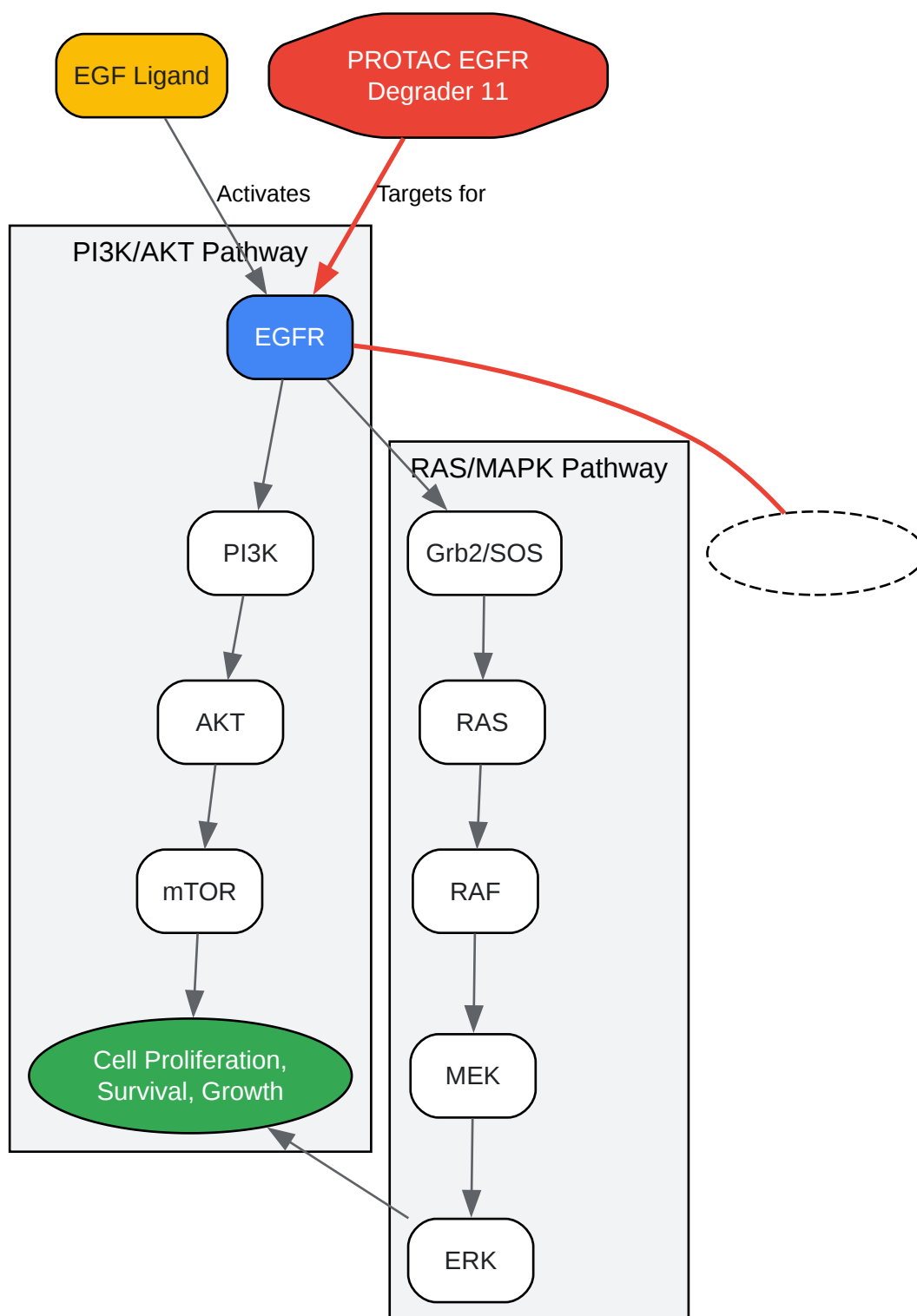
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to eliminate specific proteins from the cell rather than merely inhibiting their function. [1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. [1][2] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the cell's natural disposal machinery, the proteasome. [3]

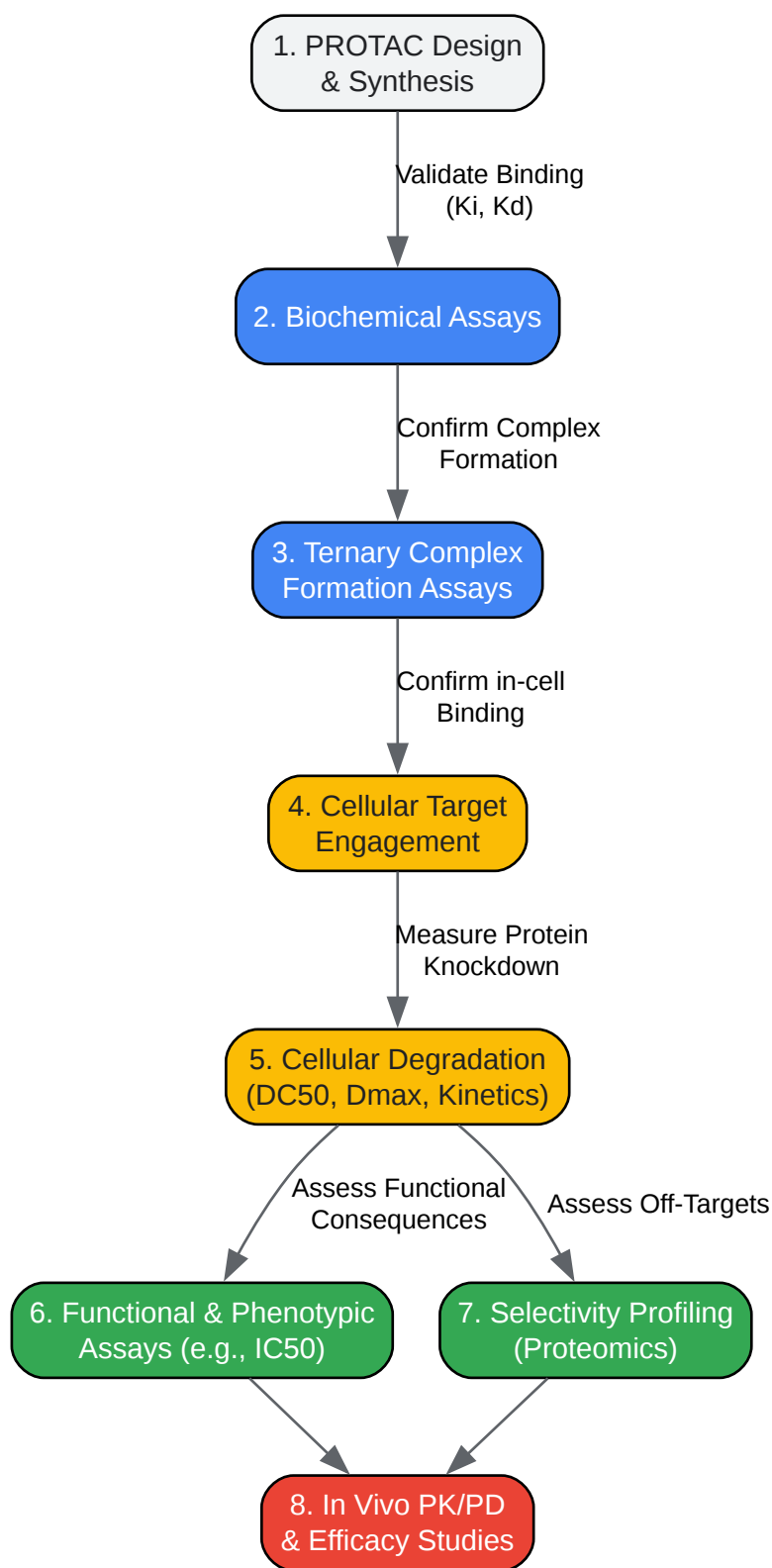
PROTAC EGFR degrader 11 is a potent and specific degrader of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase whose aberrant signaling is a key driver in the development and progression of various cancers, particularly non-small-cell lung cancer (NSCLC). [2][4][5] By targeting EGFR for degradation, this PROTAC offers a promising strategy to overcome the resistance mechanisms that often limit the efficacy of traditional EGFR inhibitors. [1][6]

Mechanism of Action: Ternary Complex Formation

The primary mechanism of action for **PROTAC EGFR degrader 11** involves hijacking the CRBN-DDB1 E3 ligase complex. The degrader molecule acts as a molecular scaffold, bringing EGFR into close proximity with CRBN. This ternary complex (EGFR–degrader 11–CRBN) is the critical intermediate that enables the E3 ligase to transfer ubiquitin molecules to the EGFR protein. The resulting polyubiquitinated EGFR is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to engage in further catalytic cycles of degradation.^{[2][3]}







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